![molecular formula C11H7ClN4 B1607346 6-Chloro-9-phenyl-9h-purine CAS No. 5470-24-6](/img/structure/B1607346.png)
6-Chloro-9-phenyl-9h-purine
Overview
Description
6-Chloro-9-phenyl-9H-purine (6CP9P) is an organochlorine compound that has been studied extensively due to its potential applications in various scientific fields. 6CP9P is a purine derivative that is derived from phenylalanine and is composed of nitrogen, carbon, and chlorine atoms. 6CP9P has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. In addition, 6CP9P has been studied for its role in the synthesis of various organic compounds and for its potential as a photochromic material.
Scientific Research Applications
Anticancer Potential
Purine and pyrimidine heterocyclic compounds, such as 6-Chloro-9-phenyl-9h-purine, have recently received attention due to their potential in targeting various cancers . The incorporation of purine and pyrimidine rings in synthesized derivatives has resulted in the development of potent anticancer molecules . These derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Enzyme Studies
6-Chloro-9-phenyl-9h-purine, especially after phosphorylation to NMP, NDP, or NTP, is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH) and bacteriophage T4 RNA-ligase .
Alkylation Studies
The compound has been used in the preparation of 9-alkylpurines via alkylation with various substituted alkyl halides in DMSO .
Preparation of 6-Succinoaminopurine
6-Chloro-9-phenyl-9h-purine has been used in the preparation of 6-succinoaminopurine .
Synthesis of 6-Decyloxy Substituted Purine Intermediates
2-Amino-6-chloro-9h-purine-9-acetic acid, a derivative of 6-Chloro-9-phenyl-9h-purine, can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates .
Synthesis of 6-Decylthio Substituted Purine Intermediates
Similarly, it can also be used in the synthesis of 6-decylthio substituted purine intermediates .
Synthesis of 6-Decyloxy or 6-Decylthio-9-Phenylalanine/Serine or Alanine-Substituted Purine Derivatives
The compound can be used in the synthesis of 6-decyloxy or 6-decylthio-9-phenylalanine/serine or alanine-substituted purine derivatives .
Synthesis of 2,6-Diaminopurine Monomer
It can also be used in the synthesis of 2,6-diaminopurine monomer .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-9-phenyl-9h-purine are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides .
Mode of Action
6-Chloro-9-phenyl-9h-purine interacts with its targets by inhibiting their activities . . The compound has been found to display weak inhibitory activity against DHFR .
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the one-carbon transfer necessary for the synthesis of DNA nucleotides . By inhibiting the enzymes in this pathway, 6-Chloro-9-phenyl-9h-purine disrupts DNA synthesis, leading to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
It has been suggested that 6-chloro-9-phenyl-9h-purine has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.27 .
Result of Action
The molecular and cellular effects of 6-Chloro-9-phenyl-9h-purine’s action include the induction of apoptosis and cell cycle arrest . Specifically, it has been found to cause S-phase arrest in HL-60 cells .
Action Environment
It is known that the compound’s action can be affected by the presence of other compounds, such as other antifolates
properties
IUPAC Name |
6-chloro-9-phenylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWAWPZGZXXLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969999 | |
Record name | 6-Chloro-9-phenyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5470-24-6 | |
Record name | 6-Chloro-9-phenyl-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC26291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-phenyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-phenyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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